1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Description
Historical Context and Discovery
The development of 1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one emerged from the broader historical trajectory of piperidine derivative research that began gaining momentum in the early 20th century. Piperidine itself was first synthesized through the hydrogenation of pyridine, typically using molybdenum disulfide catalysts in industrial settings, with alternative synthetic routes including modified Birch reduction using sodium in ethanol. The compound was first documented in chemical databases in 2011, as evidenced by its creation date in PubChem, with subsequent modifications occurring as recently as 2025, indicating ongoing research interest and potential synthetic refinements. The historical development of this specific derivative reflects the systematic exploration of piperidine substitution patterns that characterized medicinal chemistry research in the early 21st century.
The discovery timeline of this compound aligns with the period of intensive research into heterocyclic scaffolds for pharmaceutical applications. During this era, researchers recognized that piperidine derivatives exhibited diverse biological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. The specific structural motif present in this compound represents an evolution of earlier piperidine research, where scientists systematically explored the effects of different substituents on the heterocyclic core. The compound's emergence coincided with advances in synthetic methodologies that enabled more precise control over regioselectivity and stereochemistry in piperidine derivative synthesis.
Significance in Heterocyclic Chemistry
Within the broader context of heterocyclic chemistry, this compound exemplifies the sophisticated structural diversity achievable through strategic functionalization of six-membered nitrogen-containing rings. Heterocyclic compounds represent a foundational class in organic chemistry, with more than half of known compounds containing heterocyclic structures, and approximately 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. The piperidine nucleus, characterized as a nonaromatic heterocyclic structure with five methylene groups and one secondary amine group, serves as a versatile platform for chemical modification.
The compound's significance lies in its demonstration of how multiple functional groups can be integrated onto the piperidine framework without compromising structural integrity. The presence of both an aminoethyl substituent at the 4-position and a tertiary butyl ketone attachment to the nitrogen atom creates a molecule with multiple reactive sites and potential biological interaction points. This structural complexity places the compound within the category of advanced heterocyclic derivatives that bridge simple ring systems and complex pharmaceutical agents. Research has shown that piperidine derivatives can serve as building blocks in the synthesis of various organic compounds due to the versatile reactivity of the piperidine ring.
The compound also represents an important example of how heterocyclic chemistry continues to evolve through the development of new synthetic methodologies. Recent advances in piperidine synthesis include palladium-catalyzed hydrogenation methods, stereoselective coupling reactions, and innovative cyclization strategies that enable the preparation of highly substituted derivatives like this compound. These synthetic developments have expanded the accessible chemical space within piperidine chemistry and contributed to the compound's availability for research applications.
Relationship to Piperidine Derivative Research
The research landscape surrounding this compound is deeply embedded within the extensive field of piperidine derivative studies, which encompasses both fundamental structural investigations and applied research toward therapeutic applications. Contemporary piperidine research has revealed that structural modifications to the basic piperidine ring can dramatically influence biological activity, with specific attention paid to substitution patterns and their effects on pharmacological properties. The compound represents a sophisticated example of how researchers have systematically explored the structure-activity relationships within piperidine derivatives.
Within the context of modern piperidine research, this compound illustrates several key structural features that have become important in contemporary heterocyclic chemistry. The aminoethyl substitution at the 4-position of the piperidine ring exemplifies the strategy of incorporating flexible linker regions that can facilitate interaction with biological targets. Research has demonstrated that the optimal length of linkers between piperidine rings and other functional groups for biological activity typically ranges from 2-5 carbons, with conjugated systems often providing enhanced activity. The specific two-carbon aminoethyl chain in this compound falls within this optimal range, suggesting thoughtful design considerations.
The compound's relationship to broader piperidine research is further evidenced by its structural similarity to other biologically active derivatives. For instance, research has shown that piperidine derivatives with electron-withdrawing substituents linked to the nitrogen atom can exhibit significant biological activity, and the tertiary butyl ketone moiety in this compound represents such a substituent. Additionally, the presence of multiple nitrogen atoms within the overall structure aligns with research indicating that bis-nitrogen-containing piperidine derivatives often exhibit enhanced biological properties compared to their mono-nitrogen counterparts.
Registry Numbers and Chemical Classification
The chemical identity of this compound is formally established through multiple registry systems and databases that provide standardized identification and classification. The compound's Chemical Abstracts Service number is 1268521-58-9, which serves as its unique identifier within the comprehensive Chemical Abstracts database system. This registry number enables precise identification and retrieval of chemical information across various databases and commercial suppliers.
Within the PubChem database system, the compound is assigned Compound Identification number 53302086, providing access to comprehensive structural, physical, and chemical property data. The molecule is also classified under MDL number MFCD18632894, which facilitates identification within commercial chemical catalog systems. These multiple registry numbers reflect the compound's presence across various chemical information systems and its availability through commercial suppliers.
| Registry System | Identification Number | Database |
|---|---|---|
| Chemical Abstracts Service | 1268521-58-9 | Chemical Abstracts |
| PubChem Compound ID | 53302086 | National Institutes of Health |
| MDL Number | MFCD18632894 | Commercial Catalogs |
The compound's classification within chemical taxonomy systems places it within the heterocyclic organic compound category, specifically as a substituted piperidine derivative. This classification reflects both its structural characteristics and its relationship to other members of the piperidine family. The molecule's registration across multiple databases indicates its recognized status within the chemical research community and its availability for scientific investigation.
Systematic Nomenclature and Alternative Names
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The IUPAC name, this compound, systematically describes the compound's structural features, beginning with the ketone functional group (propan-1-one) and incorporating the substituted piperidine ring designation. This naming convention clearly indicates the position of the aminoethyl substituent at the 4-position of the piperidine ring and the dimethyl substitution pattern on the propanone moiety.
Alternative systematic names for the compound include the more formal designation "1-Propanone, 1-[4-(2-aminoethyl)-1-piperidinyl]-2,2-dimethyl-", which emphasizes the propanone core structure with the piperidine substituent. This alternative nomenclature follows an older naming convention that places the ketone functionality at the beginning of the name. The compound is also referenced by various commercial designations, including AKOS013342020, which represents a catalog number used by chemical suppliers.
The molecular representation systems provide additional identification methods for the compound. The Simplified Molecular-Input Line-Entry System representation is CC(C)(C)C(=O)N1CCC(CC1)CCN, which provides a text-based description of the molecular structure. The International Chemical Identifier string, InChI=1S/C12H24N2O/c1-12(2,3)11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9,13H2,1-3H3, offers a standardized computer-readable format for structural representation. These various naming and representation systems ensure that the compound can be accurately identified and referenced across different chemical information platforms and research contexts.
The compound's alternative names also include shortened versions such as "1-(4-(2-Aminoethyl)piperidin-1-yl)-2,2-dimethylpropan-1-one", which maintains the essential structural information while using slightly different formatting conventions. These naming variations reflect the flexibility within chemical nomenclature systems while maintaining precise structural identification. The consistent use of the aminoethyl-piperidine-dimethylpropanone framework across all naming systems ensures unambiguous chemical identification regardless of the specific nomenclature convention employed.
Properties
IUPAC Name |
1-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDRWSSAAHEJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one typically involves the reaction of 4-(2-aminoethyl)piperidine with 2,2-dimethylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
Neuropharmacology
One of the primary areas of interest for 1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is its potential as a neuropharmacological agent. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A study highlighted that structural analogs of established AChE inhibitors showed promising binding affinities and could serve as leads for developing new treatments for neurodegenerative diseases .
Antipsychotic Properties
The compound has also been categorized under potential antipsychotic agents. Its structural characteristics suggest it may interact with neurotransmitter systems involved in mood regulation and psychotic disorders. This classification aligns with the pharmacological profiles of other piperidine derivatives known for their antipsychotic effects .
Chemical Scaffold for Drug Development
The unique structure of this compound makes it a versatile scaffold in drug development. Researchers are increasingly focused on modifying this scaffold to create new therapeutic agents targeting various diseases. The ability to introduce different functional groups at specific positions allows for the fine-tuning of biological activity and selectivity .
Case Study 1: Alzheimer’s Disease Inhibition
In a recent computational study, researchers screened a library of compounds similar to established AChE inhibitors. Among them, this compound demonstrated competitive binding properties with key residues in the AChE active site. This suggests its potential role as a therapeutic agent in Alzheimer’s disease treatment .
Case Study 2: Antipsychotic Activity
Another investigation into the pharmacological effects of piperidine derivatives found that modifications to the piperidine ring could enhance antipsychotic activity. The study utilized this compound as a reference compound to evaluate the effects of various substitutions on receptor affinity and efficacy .
Summary Table of Applications
| Application Area | Potential Use Cases | Relevant Findings |
|---|---|---|
| Neuropharmacology | Alzheimer’s disease treatment | Competitive AChE inhibition potential |
| Antipsychotic Research | Treatment for mood disorders | Modifications enhance receptor affinity |
| Drug Development | Scaffold for new therapeutic agents | Versatile modifications lead to diverse activities |
Mechanism of Action
The mechanism of action of 1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Reactivity and Function
Aminoethyl vs. Alkyl/Aryl Groups: The target compound’s 2-aminoethyl group introduces a basic secondary amine, which may facilitate interactions with biological targets (e.g., receptors) or serve as a site for further derivatization. In contrast, 1-{4-[(2-Aminoethyl)(ethyl)amino]-1-piperidinyl}ethanone () includes an additional ethyl group, increasing lipophilicity and steric bulk .
Analogous compounds with acetyl groups (e.g., ) are less bulky, possibly enhancing solubility but reducing stability .
Core Heterocycle :
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) exhibit greater conformational flexibility and altered basicity compared to piperidine analogs. This may influence pharmacokinetic properties such as absorption and distribution .
Biological Activity
1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, commonly referred to as a piperidine derivative, has garnered attention for its potential biological activities. This compound is structurally notable for its piperidine ring and the dimethylpropanone moiety, which contribute to its pharmacological properties. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
Chemical Formula: C12H24N2O
CAS Number: 1268521-58-9
Molecular Weight: 228.34 g/mol
The structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may exert effects by binding to specific receptors or enzymes, thereby modulating their activity. For instance, studies have indicated that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission, which is a target for Alzheimer's disease treatment .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Candida albicans | Inhibitory |
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
| Cancer Cell Line | Effect | Reference |
|---|---|---|
| HeLa (Cervical cancer) | Significant growth inhibition | |
| MCF-7 (Breast cancer) | Induction of apoptosis | |
| A549 (Lung cancer) | Cell cycle arrest |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Activity Study : A study published in PubMed evaluated a series of piperidine derivatives for their antitumor properties. The results indicated that compounds structurally related to this compound showed promising activity against various cancer cell lines .
- Antibacterial Screening : Another study focused on synthesizing new derivatives from piperidine and assessing their antibacterial efficacy. The findings demonstrated that certain modifications to the piperidine structure enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Computational studies have suggested potential mechanisms by which this compound interacts with biological targets. Molecular docking simulations indicated favorable binding affinities with AChE and other relevant enzymes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, and how can reaction efficiency be monitored?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, given the piperidine and carbonyl functional groups. For example:
Piperidine core modification : Introduce the 2-aminoethyl group via alkylation using ethylene diamine derivatives under inert conditions .
Ketone formation : React the modified piperidine with 2,2-dimethylpropanoic acid derivatives, employing coupling agents like DCC/DMAP .
- Monitoring : Use TLC, HPLC, or LC-MS to track reaction progress. Optimize yields by adjusting solvent polarity (e.g., dichloromethane for lipophilic intermediates) and temperature .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm structural integrity, with piperidine protons appearing as multiplet signals (δ 1.4–2.8 ppm) and the carbonyl group at ~208 ppm in -NMR .
- X-ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated in structurally similar piperidine derivatives (e.g., bond lengths of 1.52 Å for C-N in piperidine rings) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ ion for CHNO: 227.19 g/mol) .
Q. What safety protocols are essential for handling and storing this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with strong oxidizers due to the amine group’s reactivity .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the ketone moiety. Stability studies indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and pharmacological activity of this compound?
- Methodological Answer :
- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like amine alkylation .
- Pharmacophore Modeling : Dock the compound into target receptors (e.g., GPCRs) using software like AutoDock Vina. Adjust substituents (e.g., dimethyl groups) to enhance binding affinity .
- Machine Learning : Train models on existing piperidine derivative datasets to predict toxicity or solubility, reducing experimental iterations .
Q. How can researchers resolve contradictions in reported pharmacological activities of piperidine derivatives?
- Methodological Answer :
- Comparative Studies : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to isolate variables like solvent effects .
- Structural Analysis : Correlate activity differences with substituent positioning via X-ray or NMR. For example, ethyl vs. methyl groups on the piperidine ring may alter steric hindrance .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers or methodological biases .
Q. What strategies enhance the compound’s selectivity for neurological targets while minimizing off-site effects?
- Methodological Answer :
- Prodrug Design : Modify the ketone to a ketal derivative, improving blood-brain barrier penetration. Hydrolyze in vivo to release the active form .
- Isotopic Labeling : Use -labeled analogs in PET imaging to track biodistribution and receptor engagement in animal models .
- SAR Studies : Systematically vary the 2-aminoethyl group (e.g., replacing with cyclopropylamine) and assess binding to dopamine vs. serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
